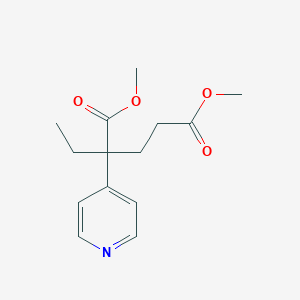
1H-Indole, 2-(diphenylphosphino)-1,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 2-(diphenylphosphino)-1,3-dimethyl- is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their wide range of biological activities and are found in many natural and synthetic compounds . This particular compound features a diphenylphosphino group at the 2-position and methyl groups at the 1 and 3 positions of the indole ring.
Métodos De Preparación
The synthesis of 1H-Indole, 2-(diphenylphosphino)-1,3-dimethyl- can be achieved through various synthetic routes. One common method involves the Larock indole annulation reaction, where an alkyne and 2-bromoaniline react in the presence of palladium(II) acetate, 1,1′-bis(diphenylphosphino)ferrocene (dppf), and potassium bicarbonate in DMF at 110°C . This method provides a high yield and regioselectivity. Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring the efficient production of the compound.
Análisis De Reacciones Químicas
1H-Indole, 2-(diphenylphosphino)-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents such as halogens and sulfonyl chlorides are often used.
Coupling Reactions: The diphenylphosphino group can participate in coupling reactions, forming new carbon-phosphorus bonds.
Aplicaciones Científicas De Investigación
1H-Indole, 2-(diphenylphosphino)-1,3-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and catalysis.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Indole, 2-(diphenylphosphino)-1,3-dimethyl- involves its interaction with molecular targets and pathways. The indole ring can bind to multiple receptors, influencing various biological processes. The diphenylphosphino group may enhance the compound’s ability to participate in catalytic cycles, facilitating reactions that lead to desired biological effects .
Comparación Con Compuestos Similares
1H-Indole, 2-(diphenylphosphino)-1,3-dimethyl- can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Known for its diverse biological activities.
2-Phenylindole: Used in the synthesis of various pharmaceuticals.
Indole-3-acetic acid: A plant hormone with significant biological roles.
The uniqueness of 1H-Indole, 2-(diphenylphosphino)-1,3-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
828256-03-7 |
|---|---|
Fórmula molecular |
C22H20NP |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
(1,3-dimethylindol-2-yl)-diphenylphosphane |
InChI |
InChI=1S/C22H20NP/c1-17-20-15-9-10-16-21(20)23(2)22(17)24(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-16H,1-2H3 |
Clave InChI |
LXFADKJHODKIEM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C2=CC=CC=C12)C)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


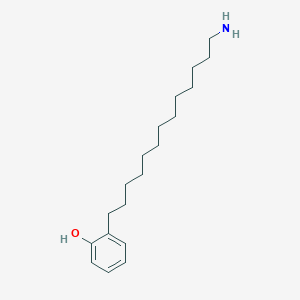
![[(2R,3S,5R)-2-(hydroxymethyl)-5-[5-methyl-2,4-dioxo-3-(phenylmethoxymethyl)pyrimidin-1-yl]oxolan-3-yl] benzoate](/img/structure/B12544645.png)
![[7-Methyl-3-(trifluoromethyl)oct-3-EN-1-YL]benzene](/img/structure/B12544650.png)
![2,2,2-Trifluoroethyl bicyclo[3.3.1]non-6-ene-3-carboxylate](/img/structure/B12544651.png)
![1-Ethyl-3-[(thiophen-3-yl)acetyl]-3-azabicyclo[3.2.1]octane-2,7-dione](/img/structure/B12544658.png)


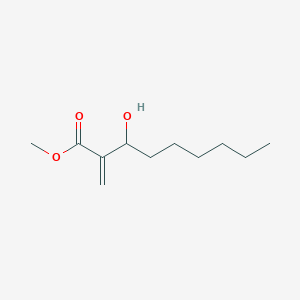
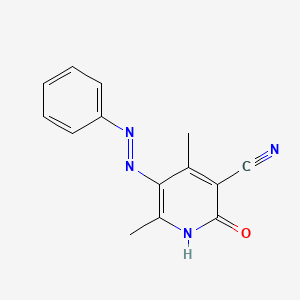

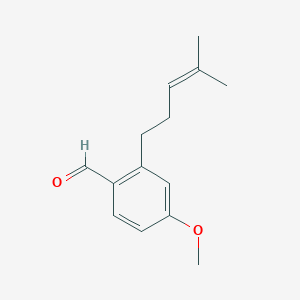
![4-(7-Methyl-2H-furo[2,3-f][1,3]benzodioxol-6-yl)benzene-1,3-diol](/img/structure/B12544704.png)
![2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-ethylpropoxy)phenyl]-](/img/structure/B12544706.png)
